Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 4’-[(morpholin-4-yl)methyl]-[1,1’-biphenyl]-4-carboxylate is a complex organic compound characterized by its biphenyl structure with a morpholine group attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-[(morpholin-4-yl)methyl]-[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction. This involves reacting the biphenyl intermediate with morpholine in the presence of a suitable base.
Esterification: The final step involves esterification to introduce the methyl ester group. This can be achieved by reacting the carboxylic acid derivative of the biphenyl compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives of the morpholine group.
Reduction: Alcohol derivatives from the reduction of the ester group.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4’-[(morpholin-4-yl)methyl]-[1,1’-biphenyl]-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its biphenyl structure allows for versatile functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study the interactions of biphenyl derivatives with biological macromolecules. Its morpholine group enhances its solubility in aqueous environments, facilitating biological assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The biphenyl structure is a common motif in drug design, and the morpholine group can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its rigid biphenyl core and functionalizable groups.
Mechanism of Action
The mechanism by which Methyl 4’-[(morpholin-4-yl)methyl]-[1,1’-biphenyl]-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine group can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4’-[(piperidin-4-yl)methyl]-[1,1’-biphenyl]-4-carboxylate: Similar structure but with a piperidine group instead of morpholine.
Methyl 4’-[(pyrrolidin-4-yl)methyl]-[1,1’-biphenyl]-4-carboxylate: Contains a pyrrolidine group, offering different steric and electronic properties.
Uniqueness
Methyl 4’-[(morpholin-4-yl)methyl]-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the morpholine group, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications requiring enhanced solubility and specific reactivity profiles.
This detailed overview provides a comprehensive understanding of Methyl 4’-[(morpholin-4-yl)methyl]-[1,1’-biphenyl]-4-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 4-[4-(morpholin-4-ylmethyl)phenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-19(21)18-8-6-17(7-9-18)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJYUDXIDUXZKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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